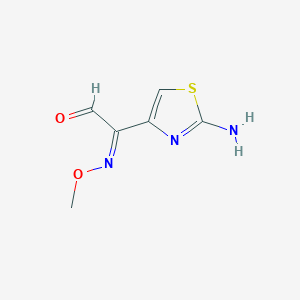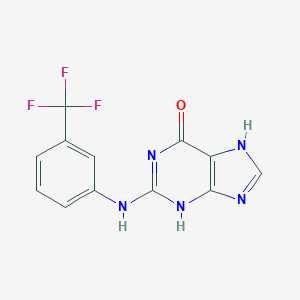![molecular formula C14H18O5 B045144 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde CAS No. 116425-03-7](/img/structure/B45144.png)
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde is a natural compound found in various plants, including the roots of the Chinese herb Rheum palmatum. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Research has shown that the reaction of benzaldehyde derivatives with specific compounds can result in highly stereoselective synthesis. For example, a reaction involving benzaldehyde derivatives produced trans-3-phenyl-2,3-glycidamide derivatives in good yields, demonstrating the potential of such compounds in stereoselective synthesis processes (Fernández et al., 1990).
Synthesis of Complex Organic Molecules
Benzaldehyde derivatives have been utilized in the synthesis of complex organic molecules. For instance, a study detailed the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol from a commercially available 3-hydroxy-4-methoxy-benzaldehyde (Banerjee et al., 2013).
Oxidation Products in Atmospheric Chemistry
In atmospheric chemistry, benzaldehyde derivatives like 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde are significant in the study of oxidation products. Research on the OH oxidation of toluene, which produces cresol and benzaldehyde, reveals insights into the formation of low-volatility products crucial in understanding secondary organic aerosol formation (Schwantes et al., 2016).
Enantioselective Synthesis
The compound has been explored in enantioselective synthesis processes. A study on the alkylation of benzaldehyde derivatives exhibited methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Antioxidant Activity
Benzaldehyde derivatives have been evaluated for their antioxidant properties. A study synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde and analyzed their potential in vitro antioxidant activities, offering insights into their possible therapeutic applications (Yüksek et al., 2015).
Chemosensor Development
These compounds have been used in developing chemosensors. For example, two compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine have been explored as fluorescent chemosensors for pH, showing potential in differentiating between normal cells and cancer cells (Dhawa et al., 2020).
Fungicidal Activities
Benzaldehyde derivatives have demonstrated fungicidal activities. A study synthesized 4,5-dihydro-1,2,4-triazole Schiff base derivatives with substituted benzaldehydes and confirmed their good fungicidal activities (Sun et al., 2009).
Propiedades
Número CAS |
116425-03-7 |
|---|---|
Nombre del producto |
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde |
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde |
InChI |
InChI=1S/C14H18O5/c1-4-7(2)5-10(16)11-13(18)8(3)12(17)9(6-15)14(11)19/h6-7,17-19H,4-5H2,1-3H3/t7-/m0/s1 |
Clave InChI |
FNFBYOKOPYBWMY-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H](C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
SMILES |
CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
SMILES canónico |
CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




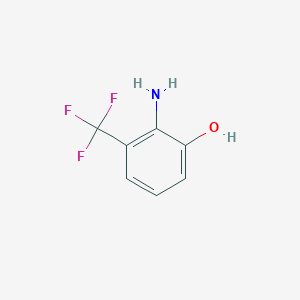
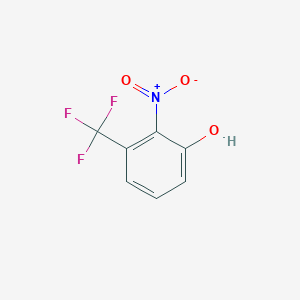
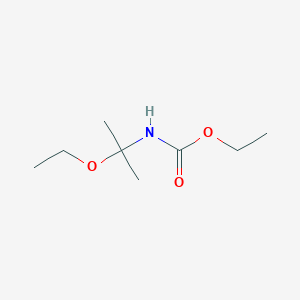

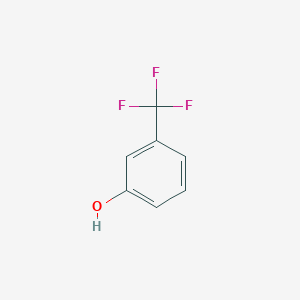
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
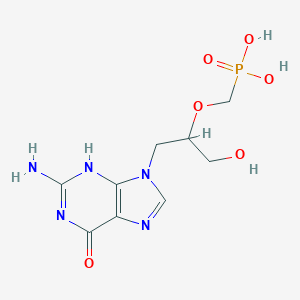
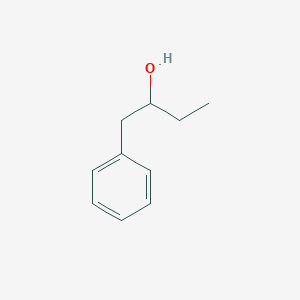
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
